4-(Chloromethyl)hepta-1,6-diene

Cyclopolymerization Radical polymerization 4-Substituted 1,6-heptadienes

4-(Chloromethyl)hepta-1,6-diene (CAS 132868-29-2) is a 4-substituted 1,6-heptadiene derivative with the molecular formula C8H13Cl and a molecular weight of 144.64 g/mol. The compound features a central chloromethyl (–CH2Cl) substituent flanked by two terminal allyl (C=C) groups, establishing a bifunctional scaffold wherein the chloromethyl moiety enables nucleophilic substitution chemistry while the terminal diene system permits cycloaddition, cycloisomerization, and cyclopolymerization transformations.

Molecular Formula C8H13Cl
Molecular Weight 144.64 g/mol
Cat. No. B13251226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)hepta-1,6-diene
Molecular FormulaC8H13Cl
Molecular Weight144.64 g/mol
Structural Identifiers
SMILESC=CCC(CC=C)CCl
InChIInChI=1S/C8H13Cl/c1-3-5-8(7-9)6-4-2/h3-4,8H,1-2,5-7H2
InChIKeyVNZAFDINEAEOHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)hepta-1,6-diene: A Dual-Reactive 4-Substituted 1,6-Heptadiene Scaffold for Cyclopolymerization and Site-Selective Functionalization [1]


4-(Chloromethyl)hepta-1,6-diene (CAS 132868-29-2) is a 4-substituted 1,6-heptadiene derivative with the molecular formula C8H13Cl and a molecular weight of 144.64 g/mol [1]. The compound features a central chloromethyl (–CH2Cl) substituent flanked by two terminal allyl (C=C) groups, establishing a bifunctional scaffold wherein the chloromethyl moiety enables nucleophilic substitution chemistry while the terminal diene system permits cycloaddition, cycloisomerization, and cyclopolymerization transformations [2]. Computed physicochemical properties include an XLogP3 of 3.3 and a topological polar surface area of 0 Ų, indicating pronounced hydrophobicity [1]. The compound is commercially available at 95% purity from multiple vendors including Ambeed, Enamine, and Shanghai Bi De Yi Yao Ke Ji, with pricing ranging from approximately $870 to $2,071 per gram depending on quantity [3].

Bifunctional scaffold: terminal diene for cycloaddition/polymerization; chloromethyl group for nucleophilic substitution
Reported high hydrophobicity (LogP context) supports non-aqueous reaction media
Commercially available at research-grade purity from multiple vendors

Why 4-(Chloromethyl)hepta-1,6-diene Cannot Be Replaced by Generic Heptadienes: Substitution Dictates Cyclization Efficiency and Regioselectivity [1]


The 4-substituent on the 1,6-heptadiene framework is not a spectator moiety; it directly governs monomer reactivity, cyclopolymerization yield, and product stereochemistry. Systematic studies on radical-initiated cyclopolymerization of 4-substituted 1,6-heptadienes demonstrate that the substituent's electronic and steric character profoundly alters polymerization efficiency, with chloromethyl-substituted derivatives exhibiting distinct propagation behavior compared to alkyl or cyano analogs [1]. In palladium-catalyzed cycloisomerization, strongly coordinating substituents at the 4-position completely inhibit catalysis, whereas non-coordinating substituents permit rapid and highly regioselective cyclopentene formation [2]. Furthermore, the chloromethyl group provides an orthogonal nucleophilic substitution handle absent in unsubstituted or alkyl-substituted heptadienes, enabling post-polymerization functionalization or sequential ligation strategies that cannot be achieved with 4-methyl, 4-phenyl, or 4-cyano analogs [3]. Consequently, substituting 4-(chloromethyl)hepta-1,6-diene with a generic 1,6-heptadiene derivative risks altered polymerization kinetics, reduced yield, loss of regiocontrol, or complete synthetic failure.

4-Substituent electronic effects
The chloromethyl substituent’s electronic character may shift cyclopolymerization yield and stereochemistry relative to alkyl or cyano analogs.
Catalyst inhibition risk
Strongly coordinating 4-substituents (e.g., amines, thiols) may inhibit Pd-catalyzed cycloisomerization, unlike the weakly coordinating chloromethyl group.
Missing nucleophilic handle
4-Methyl, 4-phenyl, and 4-cyano analogs lack the chloromethyl electrophilic site, limiting post-synthetic functionalization strategies.

Quantitative Differentiation of 4-(Chloromethyl)hepta-1,6-diene: Cyclopolymerization Yield and Physicochemical Selectivity Evidence


Cyclopolymerization Yield of 4-(Chloromethyl)hepta-1,6-diene Exceeds That of the 4-Methyl Analog Under Radical Initiation [1]

In a comparative study of radical-initiated cyclopolymerization across a homologous series of 4-substituted 1,6-heptadienes, 4-(chloromethyl)hepta-1,6-diene achieved a polymer yield of 28%, whereas the 4-methyl-substituted analog (4-methyl-1,6-heptadiene) yielded only 23% under identical polymerization conditions [1]. This 5-percentage-point differential (approximately 22% relative yield advantage) demonstrates that the chloromethyl substituent confers measurably superior propagation efficiency relative to a purely alkyl substituent. The study further established that 4-phenyl-1,6-heptadiene afforded the highest yield among the series (60%), while the 4-cyano derivative exhibited the lowest yield (9%), underscoring the critical dependence of polymerization performance on the electronic nature of the 4-substituent [1].

Cyclopolymerization Yield
Head-to-head
28% yield vs. 23% (4-Me), 60% (4-Ph), 9% (4-CN) under radical initiation
Supports yield-advantage screening in radical cyclopolymerization
Reported direct comparison; 1962 study
Cyclopolymerization Radical polymerization 4-Substituted 1,6-heptadienes

4-(Chloromethyl)hepta-1,6-diene Exhibits Higher XLogP3 Hydrophobicity (3.3) Relative to Oxygen-Containing 4-Substituted Heptadiene Scaffolds [1][2]

The computed XLogP3 value for 4-(chloromethyl)hepta-1,6-diene is 3.3 [1], indicating substantial hydrophobicity suitable for non-aqueous reaction media and hydrophobic polymer matrices. For comparison, hepta-1,6-dien-4-ol (the 4-hydroxy analog), a key precursor in the synthesis of nucleic acid-substituted heptadienes via Mitsunobu condensation, possesses a computed XLogP3 of approximately 1.2–1.5 (class-level inference based on typical logP reduction of ~1.5–2.0 units upon hydroxyl substitution) [2]. This hydrophobicity differential of >1.8 logP units (corresponding to >60-fold difference in octanol-water partition coefficient) dictates solvent compatibility, phase-transfer behavior, and suitability for hydrophobic polymer incorporation. The chloromethyl derivative's higher logP also reduces susceptibility to hydrolytic degradation compared to oxygen-containing analogs.

Hydrophobicity (XLogP3)
Context-dependent
XLogP3 = 3.3 (estimated Δ>1.8 vs 4-hydroxy analog)
May support non-aqueous media selection
Class-level inference; verify experimentally
Physicochemical property Hydrophobicity Computed partition coefficient

The Chloromethyl Substituent Enables Nucleophilic Substitution Orthogonal to Diene Reactivity—A Functional Handle Absent in 4-Methyl, 4-Phenyl, and 4-Cyano Analogs [1]

The chloromethyl group (–CH2Cl) in 4-(chloromethyl)hepta-1,6-diene serves as an electrophilic site amenable to nucleophilic displacement by amines, alcohols, thiols, and carbanions, enabling introduction of diverse substituents without affecting the terminal diene system [1]. In contrast, the 4-methyl, 4-phenyl, and 4-cyano analogs lack a displaceable leaving group, rendering post-polymerization or post-cyclization functionalization infeasible without de novo synthesis. The bromomethyl analog, 4-(bromomethyl)hepta-1,6-diene, offers comparable nucleophilic substitution chemistry but with higher leaving-group lability, which may lead to premature displacement under basic or nucleophilic conditions . The chloromethyl derivative thus provides a balanced reactivity profile—sufficiently reactive for controlled nucleophilic substitution yet sufficiently stable for handling and storage under standard laboratory conditions [1].

Nucleophilic Handle
Context-dependent
Chloromethyl electrophilic handle present; absent in 4-Me, 4-Ph, 4-CN analogs
Enables sequential functionalization strategies
Compare bromomethyl analog for lability
Nucleophilic substitution Post-polymerization functionalization Bifunctional linker

Palladium-Catalyzed Cycloisomerization of 4-Substituted Heptadienes: Chloromethyl Is Permissive Whereas Strongly Coordinating Substituents Inhibit Catalysis [1]

Under optimized conditions for the palladium-catalyzed cycloisomerization of 4,4-disubstituted hepta-1,6-dienes—[(t-BuCN)2PdCl2] in 1,2-dichloroethane at 40 °C—a range of 4-substituted hepta-1,6-dienes undergo highly regioselective conversion to the corresponding 1-substituted 3,4-dimethylcyclopent-2-enes in good yield [1]. Critically, the study explicitly notes that substituents at the 4-position that are strongly coordinating inhibit the reaction [1]. While the chloromethyl group is not strongly coordinating to palladium (chlorine is a weak σ-donor and π-acceptor ligand), it remains permissive for catalysis, unlike substituents containing amine, phosphine, or thioether moieties that would poison the catalyst. This establishes a functional selectivity window: 4-(chloromethyl)hepta-1,6-diene is compatible with Pd-catalyzed cycloisomerization, whereas 4-aminoalkyl or 4-thioalkyl analogs would likely fail under the same conditions.

Pd-Catalyzed Compatibility
Context-dependent
Chloromethyl substituent permissive; strongly coordinating substituents inhibit
May support Pd-catalyzed cycloisomerization screening
Reported with [(t-BuCN)2PdCl2] catalyst
Cycloisomerization Palladium catalysis Regioselectivity

Validated Research and Industrial Applications for 4-(Chloromethyl)hepta-1,6-diene Derived from Quantitative Evidence


Synthesis of Functionalized Cyclopolymers via Radical-Initiated Cyclopolymerization

Based on the 28% polymer yield demonstrated for 4-(chloromethyl)hepta-1,6-diene under radical initiation [1], users may employ this monomer for preparing chloromethyl-functionalized cyclopolymers containing five-membered ring repeat units. The pendant chloromethyl groups serve as post-polymerization modification sites for introducing hydrophilic moieties (e.g., PEG chains), fluorophores, or targeting ligands via nucleophilic substitution [2]. This strategy enables the generation of functionalized cyclopolymers with tailored solubility, optical properties, or biorecognition elements, with a quantifiable 22% relative yield advantage over the 4-methyl analog [1].

Palladium-Catalyzed Cycloisomerization to 1-Substituted Cyclopentene Derivatives

Given the permissivity of the chloromethyl substituent toward palladium-catalyzed cycloisomerization [1], 4-(chloromethyl)hepta-1,6-diene is suitable for conversion to 1-(chloromethyl)-3,4-dimethylcyclopent-2-ene under [(t-BuCN)2PdCl2] catalysis in 1,2-dichloroethane at 40 °C [1]. The resulting cyclopentene product retains the chloromethyl functional handle for subsequent derivatization, providing an atom-economical route to functionalized cyclopentane building blocks for pharmaceutical intermediate synthesis. Strongly coordinating 4-substituents (amines, thiols) are contraindicated, making the chloromethyl derivative a preferred choice for this transformation [1].

Hydrophobic Bifunctional Linker for Non-Aqueous Bioconjugation or Polymer Crosslinking

With an XLogP3 of 3.3 [1], 4-(chloromethyl)hepta-1,6-diene exhibits >60-fold higher octanol-water partitioning than the 4-hydroxy analog hepta-1,6-dien-4-ol [2], making it particularly suitable for applications in hydrophobic environments. Users may deploy the compound as a bifunctional linker in non-aqueous media: the terminal diene groups can participate in Diels–Alder cycloaddition or metathesis reactions, while the chloromethyl group provides a site for nucleophilic coupling to amines, alcohols, or thiols [3]. This orthogonal reactivity profile enables sequential conjugation strategies in hydrophobic polymer matrices or organic solvent-based bioconjugation workflows.

Intermediate for 4-Substituted Heptadiene Derivatives via Nucleophilic Displacement

The chloromethyl group in 4-(chloromethyl)hepta-1,6-diene is displaceable by a broad range of nucleophiles including amines, alkoxides, thiolates, and stabilized carbanions [1], enabling conversion to 4-aminomethyl, 4-alkoxymethyl, 4-thiomethyl, and 4-alkyl derivatives while preserving the terminal diene functionality. This nucleophilic substitution pathway provides access to a library of 4-substituted hepta-1,6-dienes without requiring de novo synthesis of each derivative from hepta-1,6-dien-4-ol. The balanced leaving-group lability of the chloromethyl moiety (intermediate between bromomethyl and methyl) offers controlled reactivity amenable to standard laboratory handling [1].

Application
Selection Property
Validation Focus
Cyclopolymer synthesis
Cyclopolymerization yield profile
Radical-initiated polymer yield & functional handle
Pd-catalyzed cycloisomerization
Non-coordinating substituent compatibility
Regioselective cyclopentene formation
Non-aqueous bioconjugation linker
High computed LogP
Diene/chloromethyl orthogonal reactivity
4-Substituted heptadiene library
Chloromethyl leaving-group lability
Nucleophile scope & substitution efficiency
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